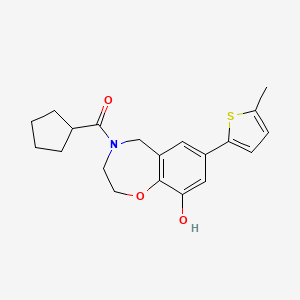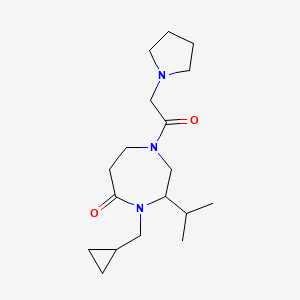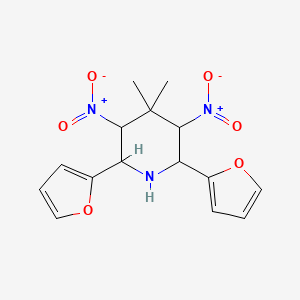![molecular formula C14H17BrClNO2 B5271099 2-[[5-(4-Bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B5271099.png)
2-[[5-(4-Bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-Bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Amination: The amino group can be introduced through reductive amination using appropriate amines and reducing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-[[5-(4-Bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, such as in the treatment of bacterial infections or cancer.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The furan ring and the bromine substituent play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-[[5-(4-Chloro-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride: Similar structure with a chlorine substituent instead of bromine.
2-[[5-(4-Methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride: Lacks the halogen substituent, affecting its chemical properties.
2-[[5-(4-Bromo-3-phenyl)furan-2-yl]methylamino]ethanol;hydrochloride: Similar structure but without the methyl group.
Uniqueness
The presence of both the bromine and methyl substituents in 2-[[5-(4-Bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride contributes to its unique chemical properties, such as increased reactivity and potential biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[[5-(4-bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2.ClH/c1-10-8-11(2-4-13(10)15)14-5-3-12(18-14)9-16-6-7-17;/h2-5,8,16-17H,6-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYNHPFZVZTULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)CNCCO)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide](/img/structure/B5271019.png)


![N-benzyl-1-methyl-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5271048.png)

![METHYL 2-{2-[(4-METHOXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYLPENTANOATE](/img/structure/B5271064.png)
![2-(ethylthio)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5271068.png)
![(4aS*,8aR*)-6-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5271088.png)
![2-butoxy-1-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone](/img/structure/B5271092.png)
![2-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5271098.png)
![N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5271107.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5271108.png)
![N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B5271111.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5271124.png)
